N-cyclopropyl-2-ethoxynaphthalene-1-carboxamide
Overview
Description
N-cyclopropyl-2-ethoxynaphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom, an ethoxy group attached to the naphthalene ring, and a carboxamide functional group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-ethoxynaphthalene-1-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET). This catalyst activates the carboxylic acid, facilitating the formation of the amide bond under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic amidation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-ethoxynaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
N-cyclopropyl-2-ethoxynaphthalene-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-ethoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its anti-inflammatory properties and inhibition of the NLRP3 inflammasome.
N-cyclopropyl-1-methylpyrrole-2-carboxamide: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
N-cyclopropyl-2-ethoxynaphthalene-1-carboxamide is unique due to its specific structural features, such as the combination of a cyclopropyl group, an ethoxy group, and a naphthalene ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-cyclopropyl-2-ethoxynaphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-19-14-10-7-11-5-3-4-6-13(11)15(14)16(18)17-12-8-9-12/h3-7,10,12H,2,8-9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXVCZHGRFILAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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